2-Fluoro-2-(2-fluorophenyl)propan-1-ol
Description
2-Fluoro-2-(2-fluorophenyl)propan-1-ol is a fluorinated secondary alcohol featuring a fluorine atom at both the benzylic position (C2) and the ortho position of the phenyl ring. This dual fluorination enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The hydroxyl group and fluorine substituents contribute to its reactivity, enabling participation in hydrogen bonding, nucleophilic substitutions, and enzyme interactions .
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2-fluoro-2-(2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F2O/c1-9(11,6-12)7-4-2-3-5-8(7)10/h2-5,12H,6H2,1H3 |
InChI Key |
RNBCMWDNZQQVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-fluorophenyl)propan-1-ol typically involves the reaction of 2-fluorobenzaldehyde with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include low temperatures and anhydrous solvents to prevent side reactions and ensure high yields.
Industrial Production Methods
On an industrial scale, the production of 2-Fluoro-2-(2-fluorophenyl)propan-1-ol may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens, alkyl groups, or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
Oxidation: The major products include 2-fluoro-2-(2-fluorophenyl)propan-1-one and 2-fluoro-2-(2-fluorophenyl)propanoic acid.
Reduction: The major products include 2-fluoro-2-(2-fluorophenyl)propan-1-amine and 2-fluoro-2-(2-fluorophenyl)propane.
Substitution: The major products depend on the substituent introduced, such as 2-chloro-2-(2-fluorophenyl)propan-1-ol or 2-methyl-2-(2-fluorophenyl)propan-1-ol.
Scientific Research Applications
2-Fluoro-2-(2-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s uniqueness is highlighted through comparisons with analogs differing in substituent type, position, and functional groups:
Table 1: Key Structural and Electronic Comparisons
| Compound Name | Structural Differences | Key Properties |
|---|---|---|
| 2-Fluoro-2-phenylpropan-1-ol | Lacks ortho-fluorine on phenyl ring | Lower acidity (pKa ~12–14) due to single fluorine; reduced lipophilicity |
| 2-Fluoro-2-(4-fluorophenyl)propan-1-ol | Fluorine at para position on phenyl | Enhanced metabolic stability but weaker enzyme binding affinity compared to ortho-fluorinated analogs |
| 2-Fluoro-2-(m-tolyl)propan-1-ol | Methyl group at meta position | Increased steric bulk reduces reactivity in nucleophilic substitutions |
| 2-Fluoro-2-(3-(methylthio)phenyl)propan-1-ol | Methylthio group at meta position | Higher lipophilicity (logP ~2.8) and unique hydrophobic interactions |
Key Observations:
- Fluorine Position : Ortho-fluorination (as in the target compound) increases acidity of the hydroxyl group compared to para-fluorinated analogs, enhancing its utility in deprotonation-driven reactions .
- Electron-Withdrawing Effects : Dual fluorination (C2 and phenyl) stabilizes negative charge during oxidation, improving yields in ketone synthesis (e.g., 2-Fluoro-2-(2-fluorophenyl)propan-1-one) .
- Steric Effects : Substitutents like methyl or methylthio at meta positions hinder enzyme interactions but improve selectivity in receptor binding .
Key Findings:
- Enzyme Inhibition : The target compound’s ortho-fluorine optimizes π-π stacking with RPE65’s hydrophobic pockets, outperforming para-fluorinated analogs by ~40% in potency .
- Solubility vs. Activity: Amino-substituted analogs (e.g., 2-Amino-2-(2,6-difluorophenyl)propan-1-ol) exhibit higher aqueous solubility (~5.6 mg/mL) but reduced target selectivity compared to non-amino derivatives .
Key Insights:
- Oxidation Efficiency : The target compound’s stability under oxidative conditions results in higher ketone yields (92%) versus methylthio-substituted analogs (78%) .
- Scale-Up Potential: Continuous flow reactors optimize large-scale production, achieving >90% purity for industrial use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
